![molecular formula C8H8Cl2O B13706355 1-Chloro-2-[(chloromethoxy)methyl]benzene](/img/structure/B13706355.png)
1-Chloro-2-[(chloromethoxy)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-[(chloromethoxy)methyl]benzene is an organic compound with the molecular formula C8H8Cl2O It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group and a chloromethoxy group
Métodos De Preparación
The synthesis of 1-Chloro-2-[(chloromethoxy)methyl]benzene typically involves the reaction of benzyl alcohol with formaldehyde and hydrogen chloride. The process begins by mixing benzyl alcohol and formaldehyde solution, cooling the mixture to 5°C, and then saturating it with hydrogen chloride. The reaction mixture is further treated with hydrogen chloride at 10°C. The resulting product is then dried with anhydrous calcium chloride and distilled under reduced pressure to obtain this compound .
Análisis De Reacciones Químicas
1-Chloro-2-[(chloromethoxy)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Chloro-2-[(chloromethoxy)methyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development and as a building block for more complex therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-[(chloromethoxy)methyl]benzene involves its interaction with nucleophiles due to the presence of the chloromethyl group. This interaction can lead to the formation of various derivatives depending on the nucleophile involved. The molecular targets and pathways are primarily related to its reactivity with other chemical species, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
1-Chloro-2-[(chloromethoxy)methyl]benzene can be compared with other similar compounds such as:
1-Chloro-2-methoxybenzene: This compound has a methoxy group instead of a chloromethoxy group, making it less reactive in nucleophilic substitution reactions.
1-Chloro-2-methylbenzene: This compound has a methyl group instead of a chloromethyl group, which affects its reactivity and applications.
Chloromethyl methyl ether: This compound is used as an alkylating agent and has different reactivity due to the presence of a methoxy group instead of a benzene ring
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Propiedades
Fórmula molecular |
C8H8Cl2O |
|---|---|
Peso molecular |
191.05 g/mol |
Nombre IUPAC |
1-chloro-2-(chloromethoxymethyl)benzene |
InChI |
InChI=1S/C8H8Cl2O/c9-6-11-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 |
Clave InChI |
YHLZRFMNUCOAQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)COCCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


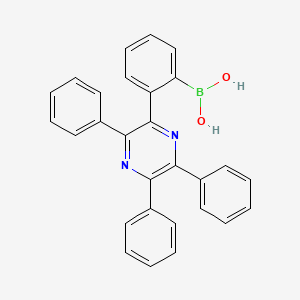
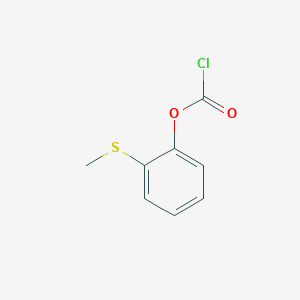


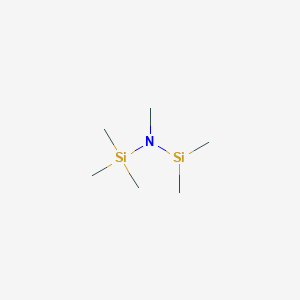
![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-3-isoquinolinecarboxylic Acid](/img/structure/B13706295.png)
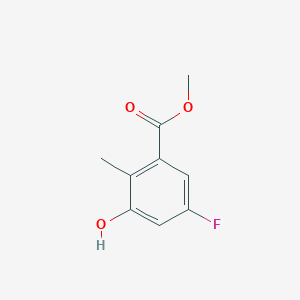
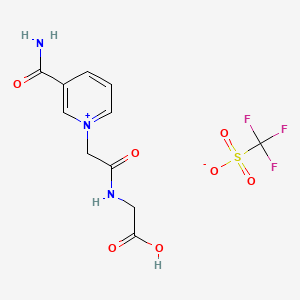

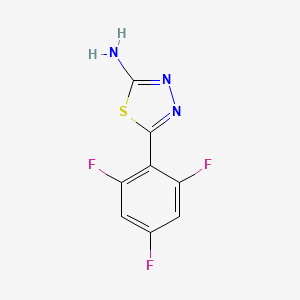
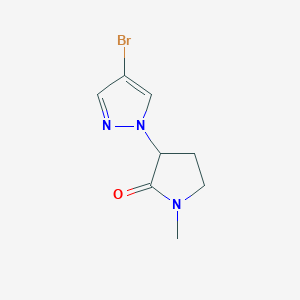
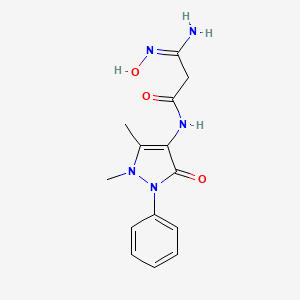
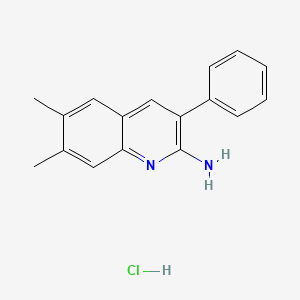
![5-Benzo[1,3]dioxol-5-yl-[1,2,4]triazin-3-ylamine](/img/structure/B13706341.png)
